Chemical Properties of 3,5-Difluoro-4-(methylamino)benzoic acid
Chemical Properties of 3,5-Difluoro-4-(methylamino)benzoic acid
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3,5-Difluoro-4-(methylamino)benzoic acid (CAS: 500575-82-6).[1] It is structured for researchers requiring actionable technical data for drug discovery and process chemistry.
Technical Guide & Application Note
Executive Summary & Core Identity
3,5-Difluoro-4-(methylamino)benzoic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs). It functions as a privileged scaffold in medicinal chemistry, offering a unique combination of steric constraint, metabolic stability (via C-F bonds), and hydrogen-bonding capability (via the secondary amine and carboxylic acid).
Its structural core—a benzoic acid substituted with electron-withdrawing fluorines and an electron-donating methylamino group—makes it a critical intermediate for optimizing the pharmacokinetics (PK) of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
Identity Data
| Property | Specification |
| CAS Number | 500575-82-6 |
| IUPAC Name | 3,5-Difluoro-4-(methylamino)benzoic acid |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| SMILES | CNC1=C(F)C=C(C(=O)O)C=C1F |
| InChI Key | UFWKFKMPQDSAER-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Physicochemical Profile
The physicochemical behavior of this compound is governed by the "push-pull" electronic effects between the electron-withdrawing fluorine atoms and the electron-donating methylamino group.
Key Parameters
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| LogP | 1.39 (Calc) | Moderate lipophilicity; ideal for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | ~3.6 - 3.8 (Predicted) | More acidic than benzoic acid (4.2) due to inductive effect of 3,5-difluorines. |
| pKa (Base) | ~2.0 - 2.5 (Predicted) | The aniline nitrogen is weakly basic due to the electron-withdrawing ortho-fluorines. |
| H-Bond Donors | 2 (NH, OH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 4 (O, O, F, F) | Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor. |
| Polar Surface Area | ~49 Ų | Suggests good membrane permeability. |
The "Fluorine Effect" on Reactivity
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Acidity Modulation: The two fluorine atoms at the 3 and 5 positions exert a strong inductive effect (-I), stabilizing the carboxylate anion. This lowers the pKa relative to non-fluorinated analogues, potentially improving solubility at physiological pH (7.4).
-
Metabolic Blocking: The 3,5-difluoro substitution pattern blocks the metabolic "soft spots" on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. This often extends the half-life (
) of drugs incorporating this moiety.
Synthesis & Manufacturing Protocols
The most robust and scalable synthesis route involves Nucleophilic Aromatic Substitution (SₙAr) . The 4-position of 3,4,5-trifluorobenzoic acid is highly activated for nucleophilic attack due to the para-positioning of the electron-withdrawing carboxyl group and the inductive destabilization by the flanking fluorines.
Protocol: SₙAr Displacement of 3,4,5-Trifluorobenzoic Acid
Reaction Logic:
-
Substrate: 3,4,5-Trifluorobenzoic acid.
-
Nucleophile: Methylamine (aqueous or in THF/MeOH).
-
Regioselectivity: The 4-position is the most electrophilic site. The 3- and 5-positions are deactivated by the meta-carboxyl group relative to the 4-position.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 3,4,5-trifluorobenzoic acid (1.0 eq) and a polar aprotic solvent such as DMSO or DMF (5-10 volumes). Alternatively, water/ethanol mixtures can be used for green chemistry compliance.
-
Addition: Cool the mixture to 0–5°C. Slowly add Methylamine (40% aq. solution or 2M in THF, 3.0–5.0 eq). Note: Excess amine acts as a base to neutralize the HF generated.
-
Reaction: Warm to ambient temperature (20–25°C) or heat mildly to 50°C. Monitor by HPLC or TLC. The reaction is typically complete within 2–6 hours.
-
Workup:
-
Dilute the reaction mixture with water.
-
Acidify carefully with 1M HCl to pH ~3–4 to precipitate the product (zwitterionic or free acid form).
-
Filter the solid precipitate.[2]
-
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to yield 3,5-Difluoro-4-(methylamino)benzoic acid .
Yield Expectation: >85%
Synthesis Workflow Diagram
The following diagram illustrates the reaction pathway and the electronic activation that ensures regioselectivity.
Caption: SₙAr synthesis pathway showing the regioselective displacement of the 4-fluoro substituent by methylamine.
Applications in Drug Discovery
This compound is not typically a final drug but a key intermediate used to construct complex pharmacophores.
Adenosine Receptor Antagonists
Research into Adenosine A2A receptor antagonists for Parkinson's disease has utilized the 3,5-difluoro-4-amino benzoyl motif.[3]
-
Mechanism: The benzoic acid moiety is often coupled to a heterocyclic core (e.g., thiazole, furan). The 3,5-difluorines induce a specific conformation via intramolecular electrostatic interactions and hydrophobic packing within the receptor pocket.
-
Example: Compounds related to Lu AA47070 utilize a 3,5-difluoro-4-amino scaffold to optimize binding affinity and metabolic stability [1].
Kinase Inhibitors
In kinase inhibitor design, the 3,5-difluoro-4-(methylamino)phenyl group serves as a hinge-binding motif mimic or a solvent-exposed tail.
-
H-Bonding: The methylamino group (NH) can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding site.
-
Bioisosterism: It serves as a bioisostere for 3,4-dimethoxyphenyl or 3-chloro-4-fluorophenyl groups, often improving potency due to the smaller Van der Waals radius of fluorine compared to methoxy or chlorine, allowing for tighter packing.
Structural Activity Relationship (SAR) Logic
The following diagram details the decision logic for selecting this building block during Lead Optimization.
Caption: SAR decision tree illustrating the strategic advantages of incorporating the 3,5-difluoro-4-(methylamino) moiety.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for fluorinated benzoic acids.
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) or fume hood to avoid inhalation of fine dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.
References
-
Sams, A. G., et al. (2011).[3] "Discovery of Phosphoric Acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} Ester (Lu AA47070): A Phosphonooxymethylene Prodrug of a Potent and Selective hA(2A) Receptor Antagonist."[3] Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. "Compound Summary for CID 63076507: 3,5-Difluoro-4-[methyl(propyl)amino]benzoic acid (Related Analog)." National Center for Biotechnology Information. Available at: [Link]
-
Zhang, M., et al. (2017). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[4] (Demonstrates general SnAr protocols for polyfluorobenzoic acids). Available at: [Link]
Sources
- 1. CAS Index | Ambeed [ambeed.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester (Lu AA47070): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
